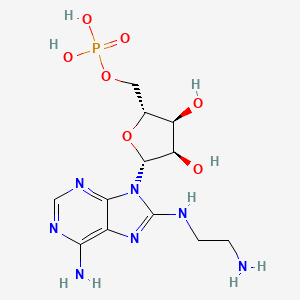
((2R,3S,4R,5R)-5-(6-Amino-8-((2-aminoethyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[(2-Aminoethyl)amino]adenosine 5’-(dihydrogen phosphate) is a chemical compound that belongs to the class of adenosine derivatives This compound is characterized by the presence of an aminoethyl group attached to the adenosine molecule, which is further phosphorylated at the 5’ position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-Aminoethyl)amino]adenosine 5’-(dihydrogen phosphate) typically involves the reaction of adenosine with 2-aminoethylamine in the presence of a phosphorylating agent. The reaction conditions often include the use of solvents such as water or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
8-[(2-Aminoethyl)amino]adenosine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under mild conditions to prevent degradation of the adenosine moiety.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted adenosine compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
8-[(2-Aminoethyl)amino]adenosine 5’-(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: The compound is studied for its role in cellular signaling pathways and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as an additive in certain industrial processes.
作用机制
The mechanism of action of 8-[(2-Aminoethyl)amino]adenosine 5’-(dihydrogen phosphate) involves its interaction with specific molecular targets in the body. The compound can bind to adenosine receptors, modulating their activity and influencing various cellular pathways. It may also act as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions, thereby affecting cellular metabolism and signaling.
相似化合物的比较
Similar Compounds
Adenosine monophosphate (AMP): A nucleotide that plays a crucial role in cellular energy metabolism.
Adenosine diphosphate (ADP): Another nucleotide involved in energy transfer within cells.
Adenosine triphosphate (ATP): The primary energy carrier in cells.
Uniqueness
8-[(2-Aminoethyl)amino]adenosine 5’-(dihydrogen phosphate) is unique due to the presence of the aminoethyl group, which imparts distinct chemical and biological properties. This modification allows the compound to participate in specific reactions and interactions that are not possible with other adenosine derivatives, making it a valuable tool in scientific research and potential therapeutic applications.
属性
CAS 编号 |
56878-14-9 |
|---|---|
分子式 |
C12H20N7O7P |
分子量 |
405.30 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-[6-amino-8-(2-aminoethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H20N7O7P/c13-1-2-15-12-18-6-9(14)16-4-17-10(6)19(12)11-8(21)7(20)5(26-11)3-25-27(22,23)24/h4-5,7-8,11,20-21H,1-3,13H2,(H,15,18)(H2,14,16,17)(H2,22,23,24)/t5-,7-,8-,11-/m1/s1 |
InChI 键 |
WXNIQNMNWFNCIG-IOSLPCCCSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C(=N2)NCCN)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C(=N2)NCCN)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















